2-Amino-5-nitrobenzotrifluoride
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as fluorinated diamines and nitrobenzotrifluorides, often involves nucleophilic substitution reactions and nitration processes. For instance, a novel fluorinated diamine monomer was synthesized through the nucleophilic substitution reaction of tert-butylhydroquinone with 2-chloro-5-nitrobenzotrifluoride, followed by catalytic reduction to afford the diamine (Yang, Su, & Wu, 2004). Similarly, a synthesis process for 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride, showcasing the potential for industrial scale-up and efficiency (Chen et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-5-nitrobenzotrifluoride has been extensively studied using various spectroscopic techniques. For example, the structural features of 2-amino-5-nitrobenzophenone were analyzed using vibrational spectroscopy and computational methods, which showed the importance of such studies in understanding the molecular vibrations and electronic properties of the compound (Balachandran et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-5-nitrobenzotrifluoride and its derivatives are crucial for the synthesis of various heterocyclic compounds. The reactivity of such compounds allows for the preparation of diverse libraries of heterocycles, which are significant in drug discovery (Křupková et al., 2013).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, of compounds based on 2-Amino-5-nitrobenzotrifluoride are of interest due to their potential application in various fields. Fluorinated polyimides, for instance, show remarkable thermal stability, low dielectric constants, and low moisture absorptions, highlighting the importance of understanding these properties for material science applications (Yang, Su, & Wu, 2004).
Chemical Properties Analysis
The chemical properties of 2-Amino-5-nitrobenzotrifluoride derivatives, including their reactivity and interaction with other molecules, are crucial for their application in organic synthesis and material science. Studies on related compounds have shown how the nitro group and fluorine atoms influence the electronic properties and reactivity of the molecule, facilitating the synthesis of complex organic compounds (White et al., 2019).
Scientific Research Applications
Electrochemical Analysis : The voltammetric behavior of nitro compounds related to 2-Amino-5-nitrobenzotrifluoride, such as 2-amino-6-nitrobenzothiazole and 5-nitrobenzimidazole, has been investigated for their determination in environmental samples like drinking and river waters (Deýlová, Vyskočil, & Barek, 2014).
Polymer Synthesis : 2-Amino-5-nitrobenzotrifluoride is used in synthesizing fluorinated polyimides with applications in electronics due to their solubility, thermal stability, and low dielectric constants (Yang, Su, & Wu, 2004).
Continuous-Flow Synthesis : An efficient and safe continuous-flow synthesis method for 5-fluoro-2-nitrobenzotrifluoride, a related compound, has been developed, showcasing advancements in manufacturing fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Crystal Structure Analysis : The crystal structure of compounds like 5-amino-2-nitrobenzoic acid, which share structural similarities with 2-Amino-5-nitrobenzotrifluoride, has been studied to understand molecular interactions and properties (Mrozek & Głowiak, 2004).
Contamination Detection : Techniques have been developed to determine the contamination of 2-amino-5-nitrobenzophenone, a compound related to 2-Amino-5-nitrobenzotrifluoride, in pharmaceuticals (Hornyák & Székelyhidi, 1980).
Synthesis of Organic Intermediates : Research on the synthesis of benzoic acids intermediates, including 2-amino-5-nitrobenzoic acids, highlights the significance of these compounds in the development of fine chemical intermediates (Zhang, 2012).
Fluorescence and Colorimetric Sensing : A study on 7-Nitrobenzo-2-oxa-1,3-diazole derivatives shows applications in selective fluorescent and colorimetric sensing for metal ions like Hg2+ (Ruan, Maisonneuve, & Xie, 2011).
Energetic Material Synthesis : Derivatives of benzothiazoles, similar in structure to 2-Amino-5-nitrobenzotrifluoride, have been synthesized for potential use as energetic materials (Racané et al., 2006).
Molecular Electronic Devices : The use of nitroamine redox centers, similar to those in 2-Amino-5-nitrobenzotrifluoride, in molecular electronic devices has been demonstrated to exhibit negative differential resistance (Chen, Reed, Rawlett, & Tour, 1999).
Safety And Hazards
properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)11/h1-3H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZLWVITTVZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153095 | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzotrifluoride | |
CAS RN |
121-01-7 | |
Record name | 4-Nitro-2-(trifluoromethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-alpha,alpha,alpha-trifluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-α,α,α-trifluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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